N-[(1-methyl-3-nitro-1H-pyrazol-5-yl)methyl]cyclopropanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(1-methyl-3-nitro-1H-pyrazol-5-yl)methyl]cyclopropanamine is a compound that features a pyrazole ring substituted with a nitro group and a cyclopropanamine moiety. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry, often serving as key intermediates in the preparation of more complex heterocyclic systems
Preparation Methods
The synthesis of N-[(1-methyl-3-nitro-1H-pyrazol-5-yl)methyl]cyclopropanamine typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through a [3+2] cycloaddition reaction between a hydrazine derivative and an α,β-unsaturated carbonyl compound.
Introduction of the nitro group: Nitration of the pyrazole ring can be performed using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions.
Attachment of the cyclopropanamine moiety: This step involves the reaction of the nitro-substituted pyrazole with cyclopropanamine under basic conditions to form the final product.
Industrial production methods may involve optimization of these steps to improve yield and purity, such as the use of specific catalysts or solvents to enhance reaction efficiency .
Chemical Reactions Analysis
N-[(1-methyl-3-nitro-1H-pyrazol-5-yl)methyl]cyclopropanamine undergoes various chemical reactions, including:
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Cyclization: The compound can undergo cyclization reactions to form more complex heterocyclic systems.
Common reagents and conditions used in these reactions include hydrogen gas, palladium catalysts, and nucleophiles such as amines or thiols . Major products formed from these reactions include amino-substituted pyrazoles and various heterocyclic compounds .
Scientific Research Applications
N-[(1-methyl-3-nitro-1H-pyrazol-5-yl)methyl]cyclopropanamine has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[(1-methyl-3-nitro-1H-pyrazol-5-yl)methyl]cyclopropanamine involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, leading to the formation of reactive intermediates that can interact with biological molecules . The cyclopropanamine moiety can enhance the compound’s binding affinity to certain enzymes or receptors, modulating their activity .
Comparison with Similar Compounds
N-[(1-methyl-3-nitro-1H-pyrazol-5-yl)methyl]cyclopropanamine can be compared with other similar compounds, such as:
N-(3,5-dinitro-1H-pyrazol-4-yl)-1H-tetrazol-5-amine: This compound also features a pyrazole ring with nitro groups
Properties
IUPAC Name |
N-[(2-methyl-5-nitropyrazol-3-yl)methyl]cyclopropanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N4O2/c1-11-7(5-9-6-2-3-6)4-8(10-11)12(13)14/h4,6,9H,2-3,5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZZHTZBEDLYVMV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)[N+](=O)[O-])CNC2CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.